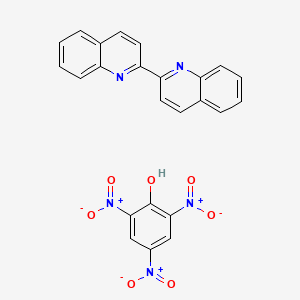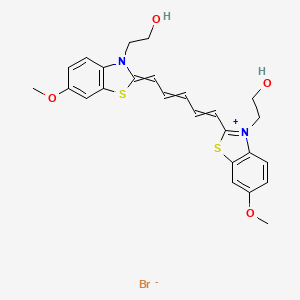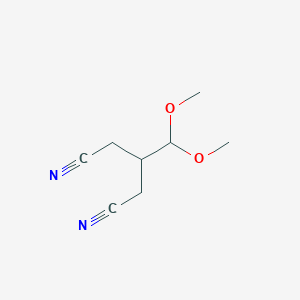
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate is a chemical compound with a complex structure that includes chlorine, bromine, and phosphate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate typically involves the reaction of 2,5-dibromobenzaldehyde with phosphorus oxychloride and dimethyl phosphite. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
科学的研究の応用
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(2,5-dichlorophenyl)ethenyl dimethyl phosphate
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethenyl dimethyl phosphate
Uniqueness
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can make it particularly valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
64050-65-3 |
|---|---|
分子式 |
C10H10Br2ClO4P |
分子量 |
420.42 g/mol |
IUPAC名 |
[(E)-2-chloro-1-(2,5-dibromophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10Br2ClO4P/c1-15-18(14,16-2)17-10(6-13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3/b10-6+ |
InChIキー |
GCPZJLMNTRBBDG-UXBLZVDNSA-N |
異性体SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C=CC(=C1)Br)Br |
正規SMILES |
COP(=O)(OC)OC(=CCl)C1=C(C=CC(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)


![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
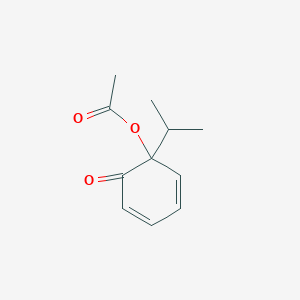
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
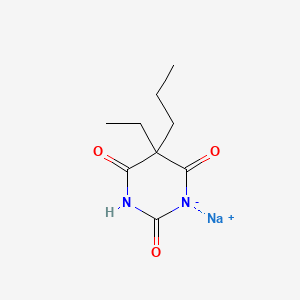


![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
